Cas no 2640878-46-0 (2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine)
![2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine structure](https://ja.kuujia.com/scimg/cas/2640878-46-0x500.png)
2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoro-4-pyrimidinyl)-1-piperazinyl]pyrimidine
- F6788-4027
- AKOS040729826
- 2640878-46-0
- 2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
- 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
-
- インチ: 1S/C16H17F3N6/c17-11-8-20-9-21-16(11)25-5-3-24(4-6-25)13-7-12(14(18)19)22-15(23-13)10-1-2-10/h7-10,14H,1-6H2
- InChIKey: WSNOKFHYVMPJDN-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N=C(C2CC2)N=1)N1CCN(C2C(=CN=CN=2)F)CC1)F
計算された属性
- 精确分子量: 350.14667905g/mol
- 同位素质量: 350.14667905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 444
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 58Ų
じっけんとくせい
- 密度みつど: 1.401±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 516.8±50.0 °C(Predicted)
- 酸度系数(pKa): 6.24±0.27(Predicted)
2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6788-4027-30mg |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
2640878-46-0 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6788-4027-2mg |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
2640878-46-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6788-4027-75mg |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
2640878-46-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6788-4027-25mg |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
2640878-46-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6788-4027-2μmol |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
2640878-46-0 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6788-4027-20mg |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
2640878-46-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6788-4027-40mg |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
2640878-46-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6788-4027-50mg |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
2640878-46-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6788-4027-20μmol |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
2640878-46-0 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6788-4027-4mg |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
2640878-46-0 | 4mg |
$99.0 | 2023-09-07 |
2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine 関連文献
-
1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidineに関する追加情報
2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine: A Comprehensive Overview
The compound 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine, identified by the CAS number NO2640878-46-0, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The structure of this compound is characterized by a pyrimidine ring system with substituents that include a cyclopropyl group, a difluoromethyl group, and a piperazine ring substituted with a 5-fluoropyrimidin-4-yl group. These structural features contribute to its unique pharmacological profile and make it a promising candidate for drug development.
Recent studies have highlighted the importance of pyrimidine derivatives in targeting various disease pathways. For instance, the presence of the cyclopropyl group in this compound is known to enhance its lipophilicity, which is crucial for improving bioavailability and penetration into target tissues. The difluoromethyl group, on the other hand, introduces electronic effects that can modulate the compound's interaction with biological targets such as enzymes or receptors. Additionally, the piperazine ring is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its flexibility in accommodating various substituents. The 5-fluoropyrimidin-4-yl group further enhances the compound's selectivity and potency by introducing additional fluorine atoms, which are often associated with improved pharmacokinetic properties.
One of the most intriguing aspects of this compound is its potential as an inhibitor of specific kinase enzymes. Kinases play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, making it a strong candidate for further investigation in oncology and immunology research. Furthermore, its ability to selectively target these enzymes while minimizing off-target effects suggests that it could offer improved therapeutic indices compared to existing drugs.
The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the pyrimidine ring through cyclization reactions, followed by functionalization with the cyclopropyl and difluoromethyl groups. The incorporation of the piperazine ring requires precise control over stereochemistry to ensure optimal biological activity. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to streamline the synthesis process, making it more efficient and scalable for large-scale production.
In terms of pharmacokinetics, this compound has shown favorable properties in preclinical models. Its lipophilic nature enhances absorption across biological membranes, while its metabolic stability ensures prolonged residence time in systemic circulation. These characteristics are essential for achieving therapeutic concentrations with minimal dosing frequency. Moreover, preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses, further supporting its potential as a drug candidate.
Looking ahead, ongoing research is focused on optimizing this compound's bioavailability and efficacy through structural modifications. For example, researchers are exploring the impact of substituent variations on pharmacokinetic profiles and target affinity. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials. If successful, it could represent a significant advancement in the treatment of conditions such as cancer and inflammatory diseases.
In conclusion, 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine stands out as a compelling candidate in the realm of drug discovery due to its unique structure, potent biological activity, and favorable pharmacokinetic properties. As research continues to unravel its full potential, this compound holds promise for making meaningful contributions to medical science.
2640878-46-0 (2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine) Related Products
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)
- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)
- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 1418112-83-0(3-Methylazetidine-1-sulfonamide)
- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)




